N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide is a small molecule . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are studies on the synthesis of similar compounds. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized . Another study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpyrimidine core, which is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . The average molecular weight is 354.426 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 354.426 and a chemical formula of C18H18N4O2S .Scientific Research Applications
Endothelin Receptor Antagonism in Cerebral Vasospasm Prevention
The effectiveness of endothelin receptor antagonists, including compounds structurally related to N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide, has been demonstrated in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). These compounds, through oral administration, reduced the constriction of blood vessels, indicating potential specific treatment options for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
Carbonic Anhydrase Inhibition for Antiglaucoma Drugs
Research into thiopyrimidine-benzenesulfonamide conjugates has explored their potential as selective inhibitors of carbonic anhydrase II, a target for developing antiglaucoma drugs. These compounds demonstrated promising activity and selectivity, highlighting the therapeutic potential of such molecular structures in treating glaucoma (Abdel-Mohsen et al., 2020).
Phospholipase A2 Inhibition for Cardiovascular Protection
Novel series of N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides have been prepared and evaluated as inhibitors of membrane-bound phospholipase A2, indicating significant potential in reducing myocardial infarction size and providing cardiovascular protection (Oinuma et al., 1991).
Antimicrobial Activity of Sulfonamide Derivatives
The antimicrobial efficacy of various benzenesulfonamide derivatives has been investigated, with certain compounds displaying significant antibacterial and antifungal activities. This research supports the continued development and optimization of sulfonamide compounds as potent antimicrobials (Abbas et al., 2017).
Palladium−Copper Catalyzed Oxidative Cross-Coupling
N-(2‘-Phenylphenyl)benzenesulfonamides have been used in palladium−copper catalyzed oxidative cross-coupling reactions, leading to the production of various acetate derivatives. This method demonstrates the versatile reactivity of benzenesulfonamide compounds in synthetic organic chemistry (Miura et al., 1998).
Mechanism of Action
Target of Action
The primary target of N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This interaction could lead to changes in the formation of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Result of Action
Given its target, it may reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of neurodegenerative diseases .
Properties
IUPAC Name |
N-[(6-phenylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-23(22,16-9-5-2-6-10-16)20-12-15-11-17(19-13-18-15)14-7-3-1-4-8-14/h1-11,13,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVAZCVDJEOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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